Vps34-IN-1

Catalog No.
S548427
CAS No.
M.F
C21H24ClN7O
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vps34-IN-1

Product Name

Vps34-IN-1

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

VPS34IN1, VPS34 IN1, VPS34-IN1

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

Description

The exact mass of the compound Vps34-IN-1 is 425.17309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Autophagy: Vps34 is essential for the formation of autophagosomes, which are cellular compartments responsible for degrading unnecessary or damaged components within the cell.
  • Endosomal trafficking: Vps34 regulates the sorting and transport of various molecules within the endosome, a cellular compartment involved in the processing and delivery of internalized materials.

Due to its specific action on Vps34, VPS34-IN-1 offers valuable advantages for scientific research, including:

  • Investigating the role of Vps34 in various diseases

    Researchers can utilize VPS34-IN-1 to study the contribution of Vps34 in the development and progression of different diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. By inhibiting Vps34 activity, scientists can gain insights into the specific cellular pathways regulated by Vps34 and their potential involvement in disease pathogenesis.

  • Understanding the mechanisms of autophagy

    VPS34-IN-1 is a valuable tool for dissecting the complex mechanisms underlying autophagy. By selectively inhibiting Vps34, researchers can elucidate the specific steps in autophagosome formation and function regulated by Vps34 activity. This knowledge can contribute to the development of novel therapeutic strategies targeting autophagy for various diseases.

  • Developing new therapeutic strategies

    The potent and selective inhibition of Vps34 by VPS34-IN-1 holds promise for the development of novel drugs targeting Vps34 activity in therapeutic contexts. By understanding the specific cellular processes regulated by Vps34 and the consequences of its inhibition, researchers can explore the potential of VPS34-IN-1 or similar molecules as therapeutic agents for various diseases.

Vps34-IN-1 is a potent and selective inhibitor of the vacuolar protein sorting 34, a member of the class III phosphoinositide 3-kinase family. This compound is characterized by its bipyrimidinamine structure, which allows it to inhibit Vps34 with an IC50 of approximately 25 nM. Vps34 plays a crucial role in various cellular processes, including autophagy and endosomal trafficking, by phosphorylating phosphatidylinositol to produce phosphatidylinositol 3-phosphate at endosomal membranes. This activity is essential for recruiting proteins that facilitate membrane trafficking and sorting processes within the cell .

  • Vps34-IN-1 acts as a specific inhibitor of Vps34, a class III PI3K enzyme [].
  • Vps34 phosphorylates PtdIns to generate PtdIns(3)P, which regulates membrane trafficking within cells [].
  • By inhibiting Vps34, Vps34-IN-1 disrupts PtdIns(3)P production, affecting endosome trafficking, autophagy, and potentially other cellular processes regulated by Vps34 [, ].
  • Information on the specific safety hazards associated with Vps34-IN-1 is limited.
  • As with most research chemicals, it should be handled with care following general laboratory safety protocols.
  • Due to its unknown toxicity profile, it's important to wear appropriate personal protective equipment (PPE) when handling Vps34-IN-1.

Please Note:

  • The lack of specific information on structure, properties, and safety is likely due to the fact that Vps34-IN-1 is a research tool and not a commercially available drug.
  • Further research may reveal more details about these aspects of the compound in the future.

Vps34-IN-1 primarily inhibits the phosphorylation of phosphatidylinositol, which is critical for generating phosphatidylinositol 3-phosphate. The compound selectively targets Vps34 without significantly affecting other kinases or lipid kinases, including class I or class II phosphoinositide 3-kinases. The inhibition leads to a rapid decrease in endosomal levels of phosphatidylinositol 3-phosphate within minutes of treatment, impacting downstream signaling pathways such as those involving serum and glucocorticoid-regulated kinase 3 (SGK3) .

The biological activity of Vps34-IN-1 extends to various cancer types and immune responses. It has demonstrated significant antileukemic effects in acute myeloid leukemia by inducing apoptosis in malignant cells while sparing normal hematopoietic cells. Inhibition of Vps34 using this compound also affects the dynamics of endosomes and has been shown to enhance type-I interferon responses in plasmacytoid dendritic cells by blocking SGK3 recruitment . Furthermore, Vps34-IN-1 has been implicated in inhibiting cap-mediated translation, suggesting a multifaceted role in regulating cellular responses to stress and infection .

The synthesis of Vps34-IN-1 involves complex organic chemistry techniques that focus on constructing its bipyrimidinamine core. While specific synthetic routes are not detailed in the provided literature, compounds of this nature typically undergo multiple steps including condensation reactions, cyclization, and purification processes to achieve the desired purity and yield necessary for biological testing .

Vps34-IN-1 has potential applications in therapeutic contexts, particularly in oncology and immunology. Its ability to inhibit autophagy and modulate immune responses makes it a candidate for treating various cancers, including acute myeloid leukemia and estrogen receptor-positive breast cancer. Additionally, its role in enhancing type-I interferon production positions it as a potential therapeutic agent in viral infections and immune modulation . The compound is also being explored for its effects on SARS-CoV-2 replication, indicating its relevance in addressing emerging infectious diseases .

Interaction studies have revealed that Vps34-IN-1 not only inhibits Vps34 but also affects downstream signaling pathways critical for cell survival and proliferation. For instance, it has been shown to inhibit STAT5 phosphorylation in acute myeloid leukemia cells expressing FLT3 mutations, which is vital for their oncogenic signaling. Additionally, the compound alters the recruitment dynamics of SGK3 to endosomes, impacting Toll-like receptor signaling pathways in plasmacytoid dendritic cells . These interactions underscore the compound's potential as a versatile tool for dissecting cellular signaling networks.

Several compounds share structural or functional similarities with Vps34-IN-1, particularly other inhibitors targeting phosphoinositide 3-kinases:

Compound NameMechanism of ActionUnique Features
PIK-IIIInhibits class III PI3KStructural similarity; used in viral replication studies
SAR405Inhibits class III PI3KDistinct chemical structure; less potent than Vps34-IN-1
Compound 19Inhibits VPS34Different mechanism; broader kinase inhibition profile

Vps34-IN-1 stands out due to its high selectivity for Vps34 over other kinases, making it an invaluable tool for studying specific pathways without off-target effects seen with other inhibitors .

Vacuolar protein sorting 34 occupies a unique position within the phosphatidylinositol 3-kinase family as the sole class III phosphatidylinositol 3-kinase found across all eukaryotic species. This evolutionary conservation underscores its fundamental importance in cellular biology and distinguishes it from the more recently evolved class I phosphatidylinositol 3-kinase isoforms. The protein was initially identified through genetic screens in Saccharomyces cerevisiae, where researchers sought to understand the molecular mechanisms underlying vesicle-mediated vacuolar protein sorting processes. This foundational work established vacuolar protein sorting 34 as a critical regulator of intracellular membrane trafficking, a function that has been preserved throughout evolution from yeast to mammals.

The historical development of vacuolar protein sorting 34 as a therapeutic target has been shaped by growing recognition of its involvement in multiple disease processes. Unlike class I phosphatidylinositol 3-kinases, which have been extensively studied for their roles in cancer and metabolic disorders, vacuolar protein sorting 34 emerged as a target through investigations into autophagy and neurodegenerative diseases. Early studies demonstrated that vacuolar protein sorting 34 deletion in mice results in embryonic lethality, highlighting its essential nature and the need for sophisticated approaches to study its function. This lethality prompted the development of conditional knockout models and, ultimately, the pursuit of selective pharmacological inhibitors that could provide temporal and reversible modulation of vacuolar protein sorting 34 activity.

The substrate specificity of vacuolar protein sorting 34 distinguishes it from other phosphatidylinositol 3-kinase family members. While class I phosphatidylinositol 3-kinases primarily convert phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, vacuolar protein sorting 34 exclusively phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate. This unique substrate preference creates distinct pools of phosphatidylinositol 3-phosphate at endosomal membranes, which serve as docking sites for proteins containing specific phosphatidylinositol 3-phosphate-binding domains such as phox homology and fyve domains. The localized production of phosphatidylinositol 3-phosphate by vacuolar protein sorting 34 coordinates the recruitment and activation of numerous effector proteins involved in membrane trafficking processes.

Rationale for Developing Selective Vps34 Inhibitors

The development of selective vacuolar protein sorting 34 inhibitors was driven by significant limitations of existing pharmacological tools used to study class III phosphatidylinositol 3-kinase function. Traditional inhibitors such as wortmannin, LY294002, and 3-methyladenine lacked the specificity required for precise mechanistic studies. Wortmannin and LY294002, while effective at inhibiting vacuolar protein sorting 34, simultaneously suppress class I phosphatidylinositol 3-kinases and several members of the phosphatidylinositol 3-kinase-related kinase family, including mechanistic target of rapamycin and deoxyribonucleic acid-dependent protein kinase. This broad inhibitory profile confounded interpretation of experimental results and made it impossible to attribute observed phenotypes specifically to vacuolar protein sorting 34 inhibition.

The need for selective inhibitors became particularly acute as researchers recognized the distinct and non-redundant functions of different phosphatidylinositol 3-kinase classes. While class I phosphatidylinositol 3-kinases primarily regulate cell growth, survival, and proliferation through the phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin pathway, vacuolar protein sorting 34 controls fundamentally different cellular processes including autophagy initiation, endosomal maturation, and lysosomal biogenesis. The overlapping inhibitory profiles of existing compounds made it impossible to dissect these distinct pathways and understand their individual contributions to cellular physiology and disease pathogenesis.

Selective vacuolar protein sorting 34 inhibition also promised to reveal novel therapeutic opportunities. Unlike class I phosphatidylinositol 3-kinase inhibitors, which often produce dose-limiting toxicities due to their effects on normal cell survival and proliferation, selective vacuolar protein sorting 34 inhibitors might offer improved therapeutic windows. Early studies suggested that certain cancer cell types, particularly those with defective autophagy or altered endocytic trafficking, might be preferentially sensitive to vacuolar protein sorting 34 inhibition compared to normal cells. This selectivity could potentially be exploited for therapeutic benefit while minimizing adverse effects on normal cellular functions.

The development of selective inhibitors was further motivated by the recognition that vacuolar protein sorting 34 exists in multiple distinct protein complexes with specialized functions. Complex I, containing vacuolar protein sorting 34, vacuolar protein sorting 15, Beclin 1, and autophagy related 14, regulates autophagy initiation, while complex II, which replaces autophagy related 14 with ultraviolet irradiation resistance-associated gene protein, controls endocytic sorting processes. Selective inhibitors could potentially discriminate between these complexes or reveal their relative contributions to different cellular processes, providing insights that would be impossible to obtain through genetic approaches that eliminate vacuolar protein sorting 34 expression entirely.

Synthesis and Chemical Characterization of Vps34-IN-1

Vps34-IN-1 emerged from structure-based drug design efforts aimed at developing selective inhibitors of vacuolar protein sorting 34 kinase activity. The compound belongs to the bipyrimidinamine chemical class and was initially disclosed in patent literature before undergoing extensive pharmacological characterization. The systematic development of this inhibitor represented a significant advance over previous non-selective compounds, incorporating structural features specifically designed to achieve selectivity for the vacuolar protein sorting 34 active site while minimizing interactions with other kinase targets.

The molecular structure of Vps34-IN-1 can be described by its systematic chemical name: 1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol. This complex heterocyclic structure incorporates multiple pharmacophores that contribute to its selectivity and potency. The bipyrimidine core provides the primary framework for kinase interaction, while the chloropyridine substituent and cyclopropylmethyl group contribute to selectivity through specific contacts within the vacuolar protein sorting 34 binding pocket. The terminal methylpropanol group enhances solubility and may contribute to the compound's favorable pharmacological properties.

Table 1: Chemical Properties of Vps34-IN-1

PropertyValueReference
Chemical FormulaC₂₁H₂₄ClN₇O
Molecular Weight425.91 g/mol
Chemical Abstracts Service Number1383716-33-3
Systematic Name1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol

The pharmacological characterization of Vps34-IN-1 revealed exceptional selectivity for vacuolar protein sorting 34 compared to other kinase targets. Comprehensive kinase profiling demonstrated that Vps34-IN-1 inhibits recombinant vacuolar protein sorting 34 with an inhibitory concentration of 50 percent value of approximately 25 nanomolar in biochemical assays. This potency was maintained across different assay formats and expression systems, indicating robust and reproducible inhibition of the target enzyme. Importantly, the compound demonstrated remarkable selectivity when tested against extensive panels of protein kinases and lipid kinases.

Table 2: Selectivity Profile of Vps34-IN-1

Kinase PanelNumber of Kinases TestedSignificant Inhibition at 1 μMReference
Protein Kinases (Dundee Panel)1400
Protein Kinases (ProQinase Panel)3000
Lipid Kinases (Multiple Panels)250
Class I Phosphatidylinositol 3-Kinases40
Class II Phosphatidylinositol 3-Kinases30

The selectivity data for Vps34-IN-1 represents one of the most comprehensive kinase profiling studies ever conducted for a phosphatidylinositol 3-kinase inhibitor. Testing against 340 unique protein kinases revealed no significant inhibition at concentrations up to 1 micromolar, which represents a 40-fold selectivity margin over the biochemical inhibitory concentration of 50 percent value. This selectivity extended to all members of the phosphatidylinositol 3-kinase family, including the four class I isoforms and three known class II phosphatidylinositol 3-kinases, demonstrating that the compound specifically targets the class III enzyme without affecting related family members.

The cellular activity of Vps34-IN-1 was demonstrated through its ability to rapidly reduce endosomal phosphatidylinositol 3-phosphate levels in living cells. Treatment with Vps34-IN-1 induced dose-dependent dispersal of fluorescently-labeled phosphatidylinositol 3-phosphate-binding probes from endosomal membranes, with significant effects observed within one minute of compound addition. This rapid onset of action confirmed that the compound effectively penetrates cell membranes and inhibits vacuolar protein sorting 34 activity in its native cellular environment. The preservation of class I phosphatidylinositol 3-kinase signaling, as evidenced by maintained protein kinase B activation in response to growth factor stimulation, further validated the compound's selectivity in cellular systems.

Molecular Structure and Chemical Properties

Vps34-IN-1 represents a highly sophisticated bipyrimidinamine compound specifically designed to target the class III phosphoinositide 3-kinase Vps34 [3]. The molecule possesses the formal chemical name 1-[[2-[(2-chloro-4-pyridinyl)amino]-4'-(cyclopropylmethyl)[4,5'-bipyrimidin]-2'-yl]amino]-2-methyl-2-propanol and is characterized by the empirical formula C₂₁H₂₄ClN₇O with a molecular weight of 425.9 g/mol [6] [13]. The compound exhibits a distinctive white crystalline solid appearance with exceptional purity levels exceeding 98% [28].

The molecular architecture of Vps34-IN-1 features a central bipyrimidine core system that serves as the primary pharmacophore responsible for its selective binding properties [3]. This core structure is strategically substituted with a 2-chloropyridin-4-yl amino group at one terminus and a cyclopropylmethyl substituent that enhances the compound's binding specificity [6]. The presence of a 2-methyl-2-propanol moiety contributes to the molecule's solubility characteristics, allowing dissolution in dimethyl sulfoxide at concentrations up to 85 millimolar [28].

Binding Affinity and Target Interaction

The binding affinity of Vps34-IN-1 to its target enzyme demonstrates remarkable potency, with an inhibitory concentration 50 (IC₅₀) value of 25 nanomolar against recombinant Vps34-Vps15 complex [3] [4]. This exceptional binding affinity positions Vps34-IN-1 among the most potent selective inhibitors of class III phosphoinositide 3-kinase activity reported in the scientific literature [3]. The compound exhibits competitive inhibition kinetics, directly targeting the adenosine triphosphate binding pocket within the kinase domain of Vps34 [15].

Structural analysis reveals that Vps34-IN-1 exploits the unique architectural features of the Vps34 adenosine triphosphate binding site, which differs significantly from other phosphoinositide 3-kinase family members [2] [16]. The Vps34 adenosine triphosphate binding pocket is characterized by a more constrained and rigid structure compared to class I phosphoinositide 3-kinases, featuring a distinctive inward-curling phosphate-binding loop and unique gatekeeper residue arrangements [2]. These structural characteristics create a more restrictive binding environment that allows Vps34-IN-1 to achieve its remarkable selectivity profile [16].

The molecular recognition between Vps34-IN-1 and its target involves specific interactions with critical amino acid residues within the kinase domain active site [16]. The compound's bipyrimidine core engages with the hinge region of the kinase domain, while the chloropyridine substituent occupies a hydrophobic pocket formed by conserved aromatic residues [14]. These molecular interactions contribute to the compound's exceptional binding affinity and prolonged residence time at the target site [3].

Table 1: Molecular Architecture and Basic Properties of Vps34-IN-1

PropertyValue
IUPAC Name1-[[2-[(2-chloro-4-pyridinyl)amino]-4'-(cyclopropylmethyl)[4,5'-bipyrimidin]-2'-yl]amino]-2-methyl-2-propanol
Chemical FormulaC₂₁H₂₄ClN₇O
Molecular Weight (g/mol)425.9
CAS Number1383716-33-3
Chemical ClassBipyrimidinamine
Physical AppearanceWhite crystalline solid
Purity≥98%
Solubility in DMSO≤85 mM
Absorption Maximum (λmax)286 nm

Selectivity Profiling Against Class I/II PI3Ks and Other Lipid Kinases

Comprehensive Kinase Selectivity Assessment

The selectivity profile of Vps34-IN-1 has been extensively characterized through comprehensive screening against diverse kinase panels, demonstrating exceptional specificity for its intended target [3] [4]. The compound was evaluated against a panel of 340 unique protein kinases, representing one of the most extensive selectivity assessments performed for any phosphoinositide 3-kinase inhibitor [3]. Remarkably, at concentrations of 1 micromolar, which represents a 40-fold excess over the Vps34 IC₅₀ value, Vps34-IN-1 demonstrated no significant inhibitory activity against any of the tested protein kinases [3].

The lipid kinase selectivity profiling encompassed 25 distinct lipid kinases, including all four isoforms of class I phosphoinositide 3-kinases and three members of the class II phosphoinositide 3-kinase family [3] [4]. This comprehensive evaluation revealed that Vps34-IN-1 exhibits no measurable inhibition of class I phosphoinositide 3-kinase isoforms p110α/p85α, p110β/p85α, p110γ, or p110δ at concentrations exceeding 1000 nanomolar [3]. Similarly, the compound demonstrated no inhibitory activity against class II phosphoinositide 3-kinase isoforms C2α, C2β, or C2γ, providing crucial evidence for its selective targeting of class III phosphoinositide 3-kinase activity [3].

Mechanistic Basis of Selectivity

The exceptional selectivity exhibited by Vps34-IN-1 stems from fundamental structural differences between the adenosine triphosphate binding sites of various phosphoinositide 3-kinase classes [2] [16]. The Vps34 adenosine triphosphate binding pocket is significantly smaller in volume compared to class I phosphoinositide 3-kinases, resulting from distinct structural characteristics including the inward-curling phosphate-binding loop configuration [2]. This unique structural feature creates a more constrained binding environment that restricts the accommodation of typical phosphoinositide 3-kinase inhibitors [2].

The phosphate-binding loop of Vps34 contains a bulky phenylalanine residue (F612 in human Vps34) that packs against an aromatic hinge residue (F684), creating a rigid and constrained adenosine triphosphate binding pocket architecture [2]. This structural arrangement differs markedly from class I phosphoinositide 3-kinases, where the corresponding regions exhibit greater flexibility and larger binding pocket volumes [2]. The bipyrimidinamine scaffold of Vps34-IN-1 is specifically designed to exploit these unique structural features, achieving selective binding through complementary molecular interactions that are not accommodated by other phosphoinositide 3-kinase family members [16].

Functional Selectivity Validation

The functional selectivity of Vps34-IN-1 has been validated through cellular assays that monitor distinct downstream signaling pathways controlled by different phosphoinositide 3-kinase classes [3]. Treatment of cells with Vps34-IN-1 induces rapid dispersal of phosphatidylinositol 3-phosphate-binding probes from endosomal membranes within one minute, confirming effective inhibition of Vps34-mediated phosphatidylinositol 3-phosphate production [3]. Importantly, this treatment does not affect the ability of class I phosphoinositide 3-kinases to regulate protein kinase B (Akt) phosphorylation, demonstrating functional selectivity at the cellular level [3].

The compound's selectivity has been further validated through its differential effects on serum- and glucocorticoid-regulated kinase-3 (SGK3) versus serum- and glucocorticoid-regulated kinase-2 (SGK2) activities [3]. Vps34-IN-1 treatment results in approximately 50-60% reduction in SGK3 phosphorylation within one minute, correlating with the loss of phosphatidylinositol 3-phosphate produced by Vps34 [3]. In contrast, the compound exhibits no inhibitory effect on SGK2 activity, which lacks a phosphatidylinositol 3-phosphate-binding domain, providing additional evidence for its selective mechanism of action [3].

Table 2: Binding Affinity and Selectivity Profile of Vps34-IN-1

Target/ParameterValue
Vps34 Kinase (IC₅₀)25 nM
Vps34-Vps15 Complex (IC₅₀)25 nM
Class I PI3K p110α/p85α (IC₅₀)>1000 nM (no significant inhibition)
Class I PI3K p110β/p85α (IC₅₀)>1000 nM (no significant inhibition)
Class I PI3K p110γ (IC₅₀)>1000 nM (no significant inhibition)
Class I PI3K p110δ (IC₅₀)>1000 nM (no significant inhibition)
Class II PI3K-C2α (IC₅₀)No significant inhibition
Class II PI3K-C2β (IC₅₀)No significant inhibition
Class II PI3K-C2γ (IC₅₀)No significant inhibition
Protein Kinases Tested340 (no significant inhibition)
Lipid Kinases Tested25 (no significant inhibition)
Selectivity Index (vs Class I PI3Ks)>40-fold

Thermodynamic and Kinetic Analysis of Enzyme-Inhibitor Interactions

Inhibition Mechanism and Binding Kinetics

The thermodynamic and kinetic properties of Vps34-IN-1 binding to its target enzyme have been characterized through multiple biophysical and biochemical approaches [3] [15]. The compound functions as a competitive inhibitor, directly competing with adenosine triphosphate for binding to the kinase domain active site of Vps34 [15]. This competitive inhibition mechanism is consistent with the compound's structural design, which targets the adenosine triphosphate binding pocket through specific molecular interactions with key amino acid residues [16].

The binding kinetics of Vps34-IN-1 exhibit rapid association and dissociation characteristics, as evidenced by the immediate cellular effects observed following compound administration [3]. Treatment of cells with Vps34-IN-1 results in detectable changes in phosphatidylinositol 3-phosphate localization within one minute, indicating rapid target engagement and functional inhibition [3]. This rapid onset of action suggests favorable binding kinetics with sufficient association rates to achieve effective target occupancy at nanomolar concentrations [3].

Thermodynamic Parameters of Binding

The thermodynamic stability of the Vps34-IN-1-enzyme complex contributes significantly to the compound's potent inhibitory activity [3]. The nanomolar binding affinity (IC₅₀ = 25 nM) indicates a favorable free energy of binding, reflecting optimal complementarity between the inhibitor structure and the target binding site [3]. The compound's ability to maintain inhibitory activity across a range of cellular conditions suggests thermodynamic stability of the enzyme-inhibitor complex under physiological conditions [3].

Comparative analysis with other Vps34 inhibitors reveals that Vps34-IN-1 achieves superior binding affinity through optimized molecular interactions within the adenosine triphosphate binding site [12]. Structure-activity relationship studies of related bipyrimidinamine compounds have identified critical structural features that contribute to binding affinity, including the specific substitution pattern on the pyrimidine rings and the nature of the terminal amino alcohol group [12]. These findings provide insight into the thermodynamic factors governing high-affinity binding to the Vps34 target [12].

Reversibility and Enzyme Recovery

Vps34-IN-1 functions as a reversible inhibitor, allowing for recovery of enzyme activity upon compound removal [6]. This reversible mechanism of inhibition is advantageous for experimental applications, as it permits temporal control of Vps34 activity without permanent enzyme modification [3]. The reversible nature of inhibition has been confirmed through washout experiments, where removal of the compound from cellular media results in gradual restoration of phosphatidylinositol 3-phosphate production and associated cellular functions [3].

The reversibility characteristics of Vps34-IN-1 are consistent with its competitive inhibition mechanism, where the compound binds non-covalently to the enzyme active site [3]. The dissociation kinetics allow for dynamic regulation of enzyme activity, making the compound particularly valuable for studying temporal aspects of Vps34 function in cellular processes [3]. This reversible mechanism contrasts with irreversible inhibitors that form covalent bonds with target enzymes, providing greater experimental flexibility and control [3].

Cellular Pharmacokinetics and Target Engagement

The cellular pharmacokinetic properties of Vps34-IN-1 have been characterized through time-course studies monitoring target engagement and downstream effects [3]. The compound demonstrates excellent cell permeability, achieving effective intracellular concentrations that correspond to its in vitro binding affinity [3]. Cellular potency studies reveal effective inhibition of Vps34 activity at concentrations ranging from 0.01 to 1 micromolar, consistent with the compound's nanomolar binding affinity and favorable cellular uptake properties [3].

Target engagement kinetics demonstrate rapid cellular uptake and binding to Vps34, with maximal inhibitory effects observed within minutes of compound addition [3]. The relationship between compound concentration and cellular response follows expected pharmacological principles, with higher concentrations producing more complete inhibition of target activity [3]. These pharmacokinetic characteristics support the utility of Vps34-IN-1 as a chemical probe for investigating Vps34 function in cellular and biochemical systems [3].

Table 3: Thermodynamic and Kinetic Parameters of Vps34-IN-1

ParameterValue/Description
Inhibition TypeCompetitive (ATP-binding site)
Target Binding SiteATP-binding pocket of Vps34 kinase domain
Time to Effect (PtdIns(3)P Dispersal)Within 1 minute
Cellular Potency Range0.01-1 μM (cellular assays)
SGK3 Phosphorylation Inhibition~50-60% reduction
SGK3 Response TimeWithin 1 minute
ReversibilityReversible inhibitor
Storage StabilityStable at -20°C for 12 months
Working Solution StabilityPrepare fresh before use
Membrane PermeabilityCell-permeable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

425.1730861 g/mol

Monoisotopic Mass

425.1730861 g/mol

Heavy Atom Count

30

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Bilanges B, Vanhaesebroeck B. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection. Biochem J. 2014 Dec 1;464(2):e7-10. doi: 10.1042/BJ20141218. PubMed PMID: 25395352.
2: Bago R, Malik N, Munson MJ, Prescott AR, Davies P, Sommer E, Shpiro N, Ward R, Cross D, Ganley IG, Alessi DR. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014 Nov 1;463(3):413-27. doi: 10.1042/BJ20140889. PubMed PMID: 25177796; PubMed Central PMCID: PMC4209782.

Explore Compound Types